molecular formula C10H11OP B8558383 Divinylphenylphosphine oxide CAS No. 13815-96-8

Divinylphenylphosphine oxide

Cat. No. B8558383
CAS RN: 13815-96-8
M. Wt: 178.17 g/mol
InChI Key: QJPDCMIFPPRCFH-UHFFFAOYSA-N
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Patent
US08067395B2

Procedure details

A solution of phenylphosphonic dichloride (29 mL, 200 mmol) dissolved in anhydrous THF (600 mL) was cooled to −78° C. and mechanically stirred under an atmosphere of dry nitrogen. Vinylmagnesium bromide (1M in THF, 500 mL) was slowly added so that the temperature of the reaction mixture never exceeded −70° C. The addition took 2 hours. After an additional 1 hour of stirring at −78° C., the cold reaction mixture was poured directly into cold, saturated NH4Cl (1 L). The mixture was extracted twice with CH2Cl2 and the combined organic phase was washed with 1 M NaOH, brine, and then dried over Mg2SO4. Filtration and solvent evaporation provided divinyl-phenyl-phosphine oxide (26.8 g, 75%) as a viscous yellow oil that solidified upon standing. 1H NMR (400 MHz, DMSO-d6); δ 7.8-7.4 (m, 5H), 6.7 (m, 2H), 6.4-6.1 (m, 4H). 31P NMR (DMSO-d6); δ 17.0 (s).
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](Cl)(Cl)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:11]([Mg]Br)=[CH2:12].[NH4+].[Cl-].[CH2:17]1COC[CH2:18]1>>[CH:17]([P:7](=[O:8])([CH:11]=[CH2:12])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[CH2:18] |f:2.3|

Inputs

Step One
Name
Quantity
29 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
mechanically stirred under an atmosphere of dry nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
After an additional 1 hour of stirring at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the cold reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with CH2Cl2
WASH
Type
WASH
Details
the combined organic phase was washed with 1 M NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)P(C1=CC=CC=C1)(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.